1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound with the molecular formula C15H23N5O2S and a molecular weight of 337.44 g/mol. This compound features a unique structure combining imidazole and pyrazole rings, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves multiple steps, typically starting with the preparation of the imidazole and pyrazole precursors. These precursors are then subjected to sulfonylation and subsequent coupling reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, often using halogenated reagents under basic conditions
Scientific Research Applications
1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those containing imidazole or pyrazole rings, 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine stands out due to its combined functional groups, which confer unique chemical and biological properties. Similar compounds include:
Properties
IUPAC Name |
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-4-19-11-15(17-12(19)2)23(21,22)20-7-5-6-13(10-20)14-8-16-18(3)9-14/h8-9,11,13H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRZBMXPMNOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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